molecular formula C9H18N2O B1278068 (S)-4-(pyrrolidin-2-ylmethyl)morpholine CAS No. 91790-91-9

(S)-4-(pyrrolidin-2-ylmethyl)morpholine

Cat. No.: B1278068
CAS No.: 91790-91-9
M. Wt: 170.25 g/mol
InChI Key: UUUSROHBEMVRKP-VIFPVBQESA-N
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Description

(S)-4-(pyrrolidin-2-ylmethyl)morpholine is a chiral compound featuring a morpholine ring substituted with a pyrrolidin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(pyrrolidin-2-ylmethyl)morpholine typically involves the reaction of morpholine with a suitable pyrrolidine derivative. One common method includes the nucleophilic substitution of a halogenated pyrrolidine with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Microfluidic reactors can be employed to carry out the reaction under controlled conditions, ensuring high purity and consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions: (S)-4-(pyrrolidin-2-ylmethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated reagents to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated reagents like bromoalkanes in the presence of a base.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Various substituted morpholine derivatives depending on the halogenated reagent used.

Scientific Research Applications

(S)-4-(pyrrolidin-2-ylmethyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (S)-4-(pyrrolidin-2-ylmethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully .

Comparison with Similar Compounds

    ®-4-(pyrrolidin-2-ylmethyl)morpholine: The enantiomer of the compound with different stereochemistry.

    4-(pyrrolidin-2-ylmethyl)piperidine: A similar compound with a piperidine ring instead of a morpholine ring.

    4-(pyrrolidin-2-ylmethyl)tetrahydrofuran: A compound with a tetrahydrofuran ring instead of a morpholine ring.

Uniqueness: (S)-4-(pyrrolidin-2-ylmethyl)morpholine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. Its morpholine ring also imparts distinct chemical properties, making it valuable in various synthetic and medicinal applications .

Properties

IUPAC Name

4-[[(2S)-pyrrolidin-2-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUSROHBEMVRKP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427989
Record name (S)-4-(pyrrolidin-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91790-91-9
Record name (S)-4-(pyrrolidin-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2S)-pyrrolidin-2-ylmethyl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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